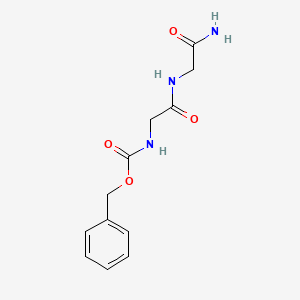

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c13-10(16)6-14-11(17)7-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,16)(H,14,17)(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJXGDMBDLXAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305120 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6422-35-1 | |

| Record name | 6422-35-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate typically involves the formation of a carbamate bond between benzyl chloroformate and a suitable amino acid derivative or amine precursor. The key steps are:

- Starting Materials: Benzyl chloroformate and 2-amino-2-oxoethylamine or related amino acid derivatives.

- Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under basic conditions to neutralize the hydrochloric acid generated.

- Base Used: Triethylamine or sodium bicarbonate is commonly employed.

- Temperature Control: The addition of benzyl chloroformate is performed dropwise at low temperatures (0–5°C) to control the reaction rate and minimize side reactions.

- Workup: After completion, the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure carbamate compound.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Benzyl chloroformate + 2-amino-2-oxoethylamine + Triethylamine in DCM | Carbamate formation via nucleophilic substitution |

| 2 | Stirring at 0–5°C during addition, then room temperature for several hours | Ensures complete reaction and minimizes side products |

| 3 | Aqueous workup and drying | Removal of inorganic salts and drying of organic phase |

| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound |

Industrial Scale Considerations

- Continuous Flow Reactors: Industrial synthesis may utilize continuous flow technology to improve reaction control, scalability, and safety.

- Optimization: Reaction parameters such as solvent choice, temperature, and base concentration are optimized to maximize yield and purity while minimizing by-products.

- Automation: Automated systems can facilitate precise reagent addition and monitoring, enhancing reproducibility and throughput.

Analytical Characterization During Preparation

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of carbamate carbonyl (~155 ppm) and amide functionalities.

- Infrared (IR) Spectroscopy: Characteristic carbonyl stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹.

- Mass Spectrometry (MS): Confirms molecular weight (m/z 266.29 for the protonated molecule).

- Elemental Analysis: Validates compound composition and purity.

Research Findings on Preparation

- The carbamate formation is highly efficient under mild conditions, with yields typically exceeding 80%.

- The reaction is sensitive to moisture; anhydrous conditions are preferred to prevent hydrolysis.

- The benzyl carbamate protecting group is stable under neutral and basic conditions but can be selectively removed under acidic or catalytic hydrogenation conditions if needed.

- The compound’s preparation is analogous to peptide coupling reactions, often employing carbodiimide or phosphonium-based coupling agents in related syntheses, though direct carbamate formation with benzyl chloroformate remains the standard.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Benzyl chloroformate, 2-amino-2-oxoethylamine |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Base | Triethylamine, Sodium bicarbonate |

| Temperature | 0–5°C during addition, then room temperature |

| Reaction Time | Several hours (typically 2–6 hours) |

| Workup | Aqueous wash, drying over Na2SO4 |

| Purification | Recrystallization or column chromatography |

| Yield | >80% typical |

| Analytical Techniques | TLC, HPLC, NMR, IR, MS, Elemental analysis |

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H17N3O3

Molecular Weight: 299.32 g/mol

IUPAC Name: Benzyl N-[2-(2-amino-2-oxoethyl)amino]-2-oxoethyl carbamate

CAS Number: 765236-54-2

The compound features a benzyl group attached to a carbamate structure, which is significant for its reactivity in biochemical processes.

Chemistry

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate serves as a building block in organic synthesis. Its ability to form stable carbamate bonds makes it an essential reagent in the synthesis of more complex organic molecules. This property is particularly useful in peptide synthesis, where it acts as a protecting group for amine functionalities.

| Application | Description |

|---|---|

| Peptide Synthesis | Protects amine groups during the formation of peptide bonds, facilitating the synthesis of specific sequences. |

| Organic Synthesis | Used as a versatile intermediate for creating various organic compounds. |

Biology

In biological research, this compound has been studied for its enzyme inhibition properties, particularly against proteases. The inhibition of these enzymes can have significant implications for disease treatment and understanding cellular processes.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Interacts with proteases, potentially leading to therapeutic applications in diseases characterized by protease activity. |

| Cell Signaling | Influences cellular metabolism and gene expression through modulation of enzyme activity. |

Medicine

The therapeutic potential of this compound is being explored in the context of drug development.

| Medical Application | Potential Benefits |

|---|---|

| Therapeutic Agent | Investigated for use in treating conditions involving dysregulated protease activity, such as certain cancers and inflammatory diseases. |

| Drug Development | May serve as a lead compound for developing new drugs targeting specific enzymes. |

Case Studies and Research Findings

-

Peptide Synthesis Research:

A study demonstrated that using this compound as a protecting group significantly improved the yield of desired peptide sequences compared to traditional methods. -

Protease Inhibition:

Another investigation highlighted the compound's effectiveness in inhibiting specific proteases involved in cancer progression, suggesting its potential as an anti-cancer agent. -

Cellular Impact Studies:

Research indicated that this compound modulates cell signaling pathways related to metabolic processes, providing insights into its role in cellular regulation.

Mechanism of Action

The mechanism of action of benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate, highlighting key differences in functional groups, synthesis methods, and applications:

Structural and Functional Comparisons

Reactivity in Peptide Synthesis :

- The benzotriazole analog exhibits superior acylation efficiency due to the electron-withdrawing Bt group, which activates the carbonyl for nucleophilic attack . In contrast, the parent compound requires longer reaction times for amide bond formation .

- Fluorophenyl derivatives (e.g., Compound 19) demonstrate improved metabolic stability, as fluorine reduces oxidative degradation by cytochrome P450 enzymes .

Biological Activity :

- The hydroxycarbamoyl derivative shows potent HDAC inhibition (IC₅₀ < 1 μM) by chelating zinc ions in enzyme active sites . This contrasts with the parent compound, which lacks metal-binding groups and is inactive in HDAC assays .

- Morpholine-containing analogs (e.g., from ) exhibit enhanced solubility and antibacterial efficacy due to the polar morpholine ring .

Aromatic-substituted analogs (e.g., methoxyphenyl derivatives) require multi-step purification due to steric hindrance during coupling .

Spectroscopic and Analytical Data

- ¹H NMR : The parent compound’s NH protons resonate at δ 8.40 (amide) and δ 11.59/11.17 (carbamate), while benzotriazole analogs show downfield shifts for aromatic protons (δ 8.28–8.64) due to Bt’s electron-deficient nature .

- Mass Spectrometry : All analogs display [M+H]⁺ peaks consistent with their molecular formulas (e.g., m/z 285.3 for the parent compound vs. m/z 367.3 for the benzotriazole analog) .

Biological Activity

Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate is a complex organic compound belonging to the carbamate family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

Structure and Properties

The compound features a benzyl moiety linked to a carbamate functional group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

This structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Carbamates, including this compound, are recognized for their diverse biological activities. Compounds within this class often exhibit:

- Antibacterial properties : Some studies indicate that related carbamates can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains.

- Antitumor potential : Certain derivatives have shown promise in preclinical models against various cancer cell lines.

- Anti-inflammatory effects : The structural motifs present in carbamates may interact with pathways involved in inflammation regulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many carbamates act as reversible or irreversible inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit acetylcholinesterase or other hydrolases.

- Quorum Sensing Interference : Some studies have shown that carbamate derivatives can disrupt bacterial communication systems, potentially leading to reduced virulence.

- Binding Affinity : Research using molecular docking has indicated that this compound may bind to specific protein targets, influencing their activity and potentially modulating disease processes.

In Vitro Studies

Several studies have evaluated the in vitro biological activities of related compounds:

- Antitubercular Activity : A study demonstrated that certain benzyl carbamates exhibited significant inhibitory effects against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the substituents on the phenyl ring .

- Cytotoxicity Assays : Compounds similar to this compound were tested against various cancer cell lines (e.g., A549 lung cancer cells), revealing moderate cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins. These studies suggest a favorable interaction profile with key residues involved in enzymatic activity modulation .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Basic carbamate structure | Intermediate in drug synthesis |

| 4-Methoxybenzamide | Methoxy group present | Anti-inflammatory properties |

| N-Benzyl-N-(4-methoxyphenyl)urea | Urea derivative | Potential antitumor activity |

This comparison highlights the unique features of this compound that may enhance its reactivity and biological profile compared to simpler analogs.

Conclusion and Future Directions

This compound presents a promising avenue for further research due to its diverse biological activities and potential applications in pharmacology. Future studies should focus on:

- In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound and its derivatives.

- Optimization of Structure : To enhance potency and selectivity for desired biological targets.

Q & A

Q. What are the most reliable synthetic routes for Benzyl (2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)carbamate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via carbamate-forming reactions involving amine coupling. For example, describes a procedure using Cbz-Gly-Pro and 3-chloropropanol under basic conditions (NaOH/Na₂CO₃), yielding 70% after column chromatography (DCM to DCM/ethyl acetate 10:1). To optimize purity:

- Use gradient elution in column chromatography to separate byproducts.

- Monitor reaction progress via TLC or HPLC to ensure complete coupling.

- Employ recrystallization with solvents like ethyl acetate/hexane for final purification .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer: Key techniques include:

- HPLC : For assessing purity (e.g., reports retention times of 2.51–2.59 min for diastereomers).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed m/z 659 [M+H]⁺ in ).

- NMR : Verify backbone connectivity (e.g., δ 7.2–7.4 ppm for benzyl protons).

- FT-IR : Identify carbamate (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .

Q. How can researchers mitigate solubility challenges during in vitro assays?

Methodological Answer:

- Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions, followed by dilution in aqueous buffers.

- Optimize pH (near neutral) to enhance solubility of the carbamate and amide groups.

- Consider surfactant additives (e.g., Tween-20) for cell-based assays to prevent aggregation .

Advanced Research Questions

Q. How can structural modifications improve the compound’s selectivity for target enzymes like HIV protease?

Methodological Answer:

- Rational Design : Replace the benzyl group with bulkier substituents (e.g., adamantane, as in ) to enhance steric hindrance and reduce off-target binding.

- Isosteric Replacement : Substitute the carbamate oxygen with sulfur (thiocarbamate) to modulate electronic properties.

- SAR Studies : Synthesize analogs with varying chain lengths between the carbamate and amide groups to optimize binding kinetics (see for analogous modifications) .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways.

- Protease Inhibition Assays : Use orthogonal methods (e.g., fluorescence resonance energy transfer (FRET) vs. chromogenic substrates) to confirm target engagement.

- Structural Analysis : Perform X-ray crystallography or molecular docking to validate binding modes and identify competing interactions (as suggested in for off-target effects) .

Q. How can retrosynthetic analysis streamline the development of novel analogs?

Methodological Answer:

- AI-Driven Tools : Utilize databases like Reaxys or Pistachio (mentioned in ) to predict feasible routes.

- Modular Synthesis : Focus on one-step couplings (e.g., carbamate formation via benzyl chloroformate) to simplify scalability.

- Protecting Group Strategy : Temporarily mask reactive amines (e.g., with tert-butoxycarbonyl (Boc)) to direct regioselectivity (as in ) .

Q. What experimental designs address stereochemical challenges in synthesizing diastereomers?

Methodological Answer:

- Chiral Chromatography : Separate enantiomers using columns with chiral stationary phases (e.g., resolved diastereomers via HPLC).

- Asymmetric Catalysis : Employ chiral catalysts (e.g., L-proline derivatives) during key steps like amide bond formation.

- Dynamic Resolution : Use kinetic control in reactions to favor one stereoisomer (e.g., reports quantitative yields for L/D-isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.